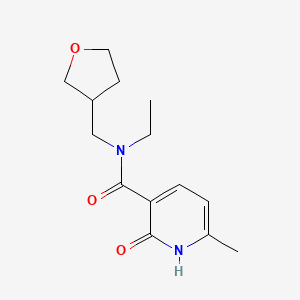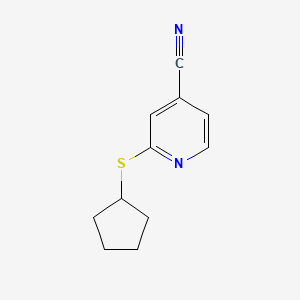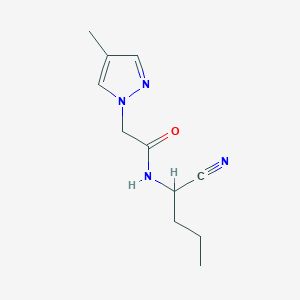
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential as a treatment for Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide is not fully understood, but it is believed to work by targeting multiple pathways involved in Alzheimer's disease. It has been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity, and to reduce the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has been shown to increase the levels of ATP in the brain, which is important for energy production and cellular metabolism. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may help to protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease at relatively low doses, with few side effects. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is still unknown. Another limitation is that the synthesis method for N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide. One area of interest is to further investigate its mechanism of action and to identify the specific pathways that it targets. Another area of research is to test its efficacy in human clinical trials, to determine whether it is a safe and effective treatment for Alzheimer's disease. Additionally, researchers may explore the potential for N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide to be used in combination with other drugs or therapies for Alzheimer's disease. Finally, there is interest in developing more efficient and cost-effective synthesis methods for N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide, to increase its availability for research purposes.
Méthodes De Synthèse
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide was first synthesized by a team of researchers led by Dr. Schubert at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the condensation of two precursor molecules, curcumin and cyclohexyl bisphenol A, followed by a series of chemical modifications. The final product is a white powder that is soluble in DMSO and ethanol.
Applications De Recherche Scientifique
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has been shown to have neuroprotective and neurogenic effects in animal models of Alzheimer's disease. It has been found to improve memory and cognitive function, reduce amyloid beta levels, and promote the growth of new neurons in the brain. N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-16(8-11-6-7-19-9-11)14(18)12-5-4-10(2)15-13(12)17/h4-5,11H,3,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJSRIHOESPPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOC1)C(=O)C2=CC=C(NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7572753.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)


![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)